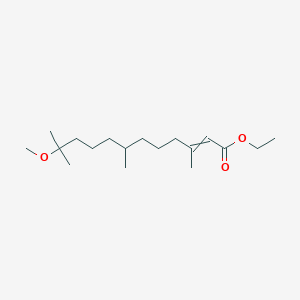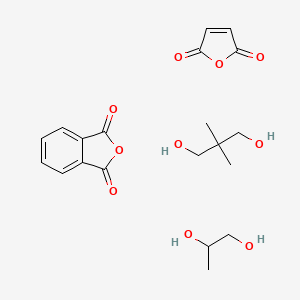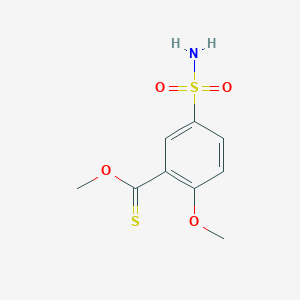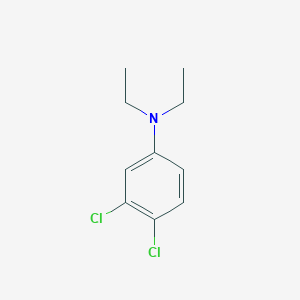
Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative of dodecadienoic acid, characterized by the presence of methoxy and trimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate typically involves the esterification of 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The process involves the following steps:
Preparation of the acid:
Esterification: The acid is then reacted with ethanol in the presence of an acid catalyst under reflux conditions to form the ester, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk synthesis of the acid: Large quantities of 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid are prepared using optimized reaction conditions to ensure high yield and purity.
Continuous esterification: The acid is continuously fed into a reactor along with ethanol and an acid catalyst. The reaction mixture is maintained at the desired temperature and pressure to facilitate the esterification process.
Purification: The crude product is purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and trimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a bioactive compound.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with nuclear receptors or signaling pathways involved in cell growth and differentiation.
Comparación Con Compuestos Similares
Ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate can be compared with similar compounds such as:
Isopropyl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate: Similar structure but with an isopropyl ester group instead of an ethyl ester group.
11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid: The parent acid form of the compound.
Methoprene: A related compound with similar structural features used as an insect growth regulator.
The uniqueness of this compound lies in its specific ester group and the presence of methoxy and trimethyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
55143-94-7 |
|---|---|
Fórmula molecular |
C18H34O3 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
ethyl 11-methoxy-3,7,11-trimethyldodec-2-enoate |
InChI |
InChI=1S/C18H34O3/c1-7-21-17(19)14-16(3)11-8-10-15(2)12-9-13-18(4,5)20-6/h14-15H,7-13H2,1-6H3 |
Clave InChI |
OUDJAPKDRVXHJB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C)CCCC(C)CCCC(C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![6-Chloro-2-[(3-methoxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14642534.png)
![Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro-](/img/structure/B14642538.png)
![Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14642540.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)
![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)




![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)
